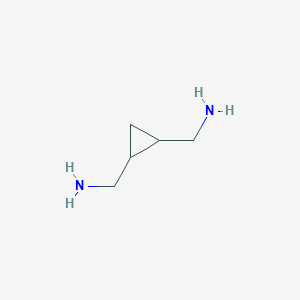
(2-Nitrobenzoyl)propanedinitrile
Vue d'ensemble
Description
(2-Nitrobenzoyl)propanedinitrile, also known as NBPDN, is an organic compound made up of two nitrobenzoyl groups attached to a propanedinitrile group. It is a colorless, crystalline solid with a melting point of 81 °C. NBPDN is a versatile compound with a wide range of applications in the scientific and industrial fields.
Applications De Recherche Scientifique
(2-Nitrobenzoyl)propanedinitrile is a useful compound for scientific research, especially in the field of biochemistry. It is used as a reagent for the synthesis of various compounds, such as 2-nitrobenzoyl-3-methyl-3-pentanol and 2-nitrobenzoyl-3-methyl-4-hexanol. It is also used in the synthesis of various polymers, such as polyurethanes and polycarbonates. In addition, (2-Nitrobenzoyl)propanedinitrile is used as a reagent to study the structure and properties of proteins and other biological molecules.
Mécanisme D'action
(2-Nitrobenzoyl)propanedinitrile is a nitro compound, meaning it contains a nitro group (-NO2) attached to a carbon atom. When (2-Nitrobenzoyl)propanedinitrile is exposed to biological systems, the nitro group is reduced to an amine group (-NH2). This reaction is catalyzed by enzymes, such as nitroreductases, and is essential for the compound to exert its effects on the target molecules.
Biochemical and Physiological Effects
When (2-Nitrobenzoyl)propanedinitrile is reduced to an amine group, it has a variety of biochemical and physiological effects. It can act as an inhibitor of enzyme activity, as well as a modulator of gene expression. It can also act as an antioxidant, scavenging reactive oxygen species and reducing oxidative stress. In addition, (2-Nitrobenzoyl)propanedinitrile has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
(2-Nitrobenzoyl)propanedinitrile is a useful compound for laboratory experiments due to its stability and low toxicity. It is relatively easy to synthesize, and can be stored at room temperature for extended periods of time. However, it is important to note that (2-Nitrobenzoyl)propanedinitrile is a highly reactive compound, and should be handled with care. In addition, it is important to use the correct concentrations of (2-Nitrobenzoyl)propanedinitrile when conducting experiments, as the compound can be toxic in high doses.
Orientations Futures
The potential future directions for (2-Nitrobenzoyl)propanedinitrile are vast. It could be used to study the effects of nitro compounds on various biological systems, as well as to develop new drugs and treatments. In addition, (2-Nitrobenzoyl)propanedinitrile could be used to synthesize new polymers and materials with unique properties. Finally, (2-Nitrobenzoyl)propanedinitrile could be used to develop new methods of synthesizing other nitro compounds, as well as to study the structure and properties of proteins and other biological molecules.
Propriétés
IUPAC Name |
2-(2-nitrobenzoyl)propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N3O3/c11-5-7(6-12)10(14)8-3-1-2-4-9(8)13(15)16/h1-4,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJDIJYUSDIWBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(C#N)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20850185 | |
| Record name | (2-Nitrobenzoyl)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20850185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Nitrobenzoyl)propanedinitrile | |
CAS RN |
56741-92-5 | |
| Record name | (2-Nitrobenzoyl)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20850185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



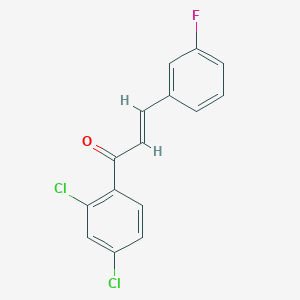
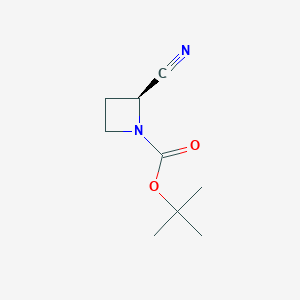


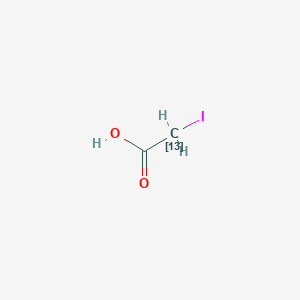


![[2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3-hydroxy-](/img/structure/B3329216.png)
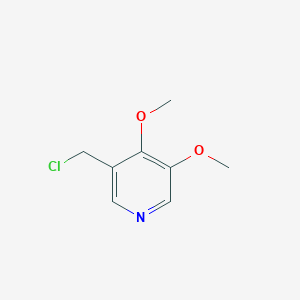



![4-methoxy-9H-pyrido[3,4-b]indole](/img/structure/B3329251.png)
